molecular formula C15H20N2O2S B6897233 (2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone

(2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B6897233
M. Wt: 292.4 g/mol
InChI Key: AEBWDGCZDUOZRD-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Construction of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Final Coupling: The final step involves coupling the cyclopropyl and thiophene-diazepane intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-alkylated or N-acylated diazepane derivatives

Scientific Research Applications

(2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system due to the presence of the diazepane ring.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone would depend on its specific application. In a medicinal context, it could interact with various molecular targets such as enzymes or receptors. The diazepane ring may facilitate binding to GABA receptors, while the thiophene ring could interact with other aromatic residues in the binding site. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylcyclopropyl)-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (2-Methylcyclopropyl)-[4-(pyridine-3-carbonyl)-1,4-diazepan-1-yl]methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2-Methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with furan or pyridine rings.

Properties

IUPAC Name

(2-methylcyclopropyl)-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-9-13(11)15(19)17-5-2-4-16(6-7-17)14(18)12-3-8-20-10-12/h3,8,10-11,13H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWDGCZDUOZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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